2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid
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Overview
Description
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid is a complex organic compound characterized by the presence of iodine atoms, an acetamido group, and a valeric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid typically involves multiple steps, starting with the iodination of a phenol derivative. The key steps include:
Iodination: A phenol derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Acetamidation: The iodinated phenol is then reacted with ethylamine and acetic anhydride to introduce the N-ethylacetamido group.
Esterification: The resulting compound undergoes esterification with valeric acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halide salts in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a radiolabeled compound in imaging techniques.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid involves its interaction with specific molecular targets. The iodine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, leading to alterations in their activity. The acetamido group may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-diiodophenoxy)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid
Uniqueness
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid is unique due to the specific arrangement of iodine atoms and the valeric acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
24340-18-9 |
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Molecular Formula |
C15H18I3NO4 |
Molecular Weight |
657.02 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]pentanoic acid |
InChI |
InChI=1S/C15H18I3NO4/c1-4-6-11(15(21)22)23-14-10(17)7-9(16)13(12(14)18)19(5-2)8(3)20/h7,11H,4-6H2,1-3H3,(H,21,22) |
InChI Key |
JKJWBBICHMIKPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)C)I)I |
Origin of Product |
United States |
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